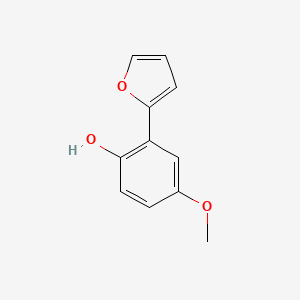

2-(Furan-2-yl)-4-methoxyphenol

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(furan-2-yl)-4-methoxyphenol |

InChI |

InChI=1S/C11H10O3/c1-13-8-4-5-10(12)9(7-8)11-3-2-6-14-11/h2-7,12H,1H3 |

InChI Key |

WEQQCNGXMNWCTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C2=CC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Furan-2-yl)-4-methoxyphenol serves as a key building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation to form quinones and substitution reactions at the phenolic ring.

Biology

This compound has been investigated for its biological activities:

-

Antioxidant Activity: Exhibits significant free radical scavenging abilities, contributing to neuroprotection.

- Case Study: In neuronal cell cultures, treatment with this compound reduced oxidative stress markers and increased neuronal survival rates.

-

Anti-inflammatory Properties: Shown to modulate inflammatory pathways effectively.

- Research Findings: In LPS-stimulated macrophages, it significantly reduced pro-inflammatory markers.

-

Antimicrobial Activity: Demonstrated efficacy against various pathogens.

- Case Study: Minimum Inhibitory Concentration (MIC) against drug-resistant bacteria:

- A. baumannii: 32 μg/mL

- K. pneumoniae: 64 μg/mL

- MRSA: 128 μg/mL

- Case Study: Minimum Inhibitory Concentration (MIC) against drug-resistant bacteria:

-

Anticancer Potential: Investigated for cytotoxic effects on cancer cell lines.

- Research Findings: Moderate cytotoxicity observed in various human cancer cell lines, warranting further exploration.

Medicine

The compound's therapeutic potential is being explored in drug development:

- Neuroprotective Effects: Promotes neuronal survival and regeneration.

- Case Study: In a transgenic mouse model of Alzheimer's disease, treatment led to a reduction in amyloid plaque formation and improved cognitive function.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins due to its favorable chemical properties. Its ability to undergo various chemical transformations makes it valuable in producing specialty chemicals.

Chemical Reactions Analysis

Functional Group Analysis

The compound 2-(furan-2-yl)-4-methoxyphenol integrates three reactive moieties:

-

Furan ring (C4H3O) : Electron-rich due to conjugated π-electrons, making it prone to electrophilic attack, oxidation, and acid-catalyzed reactions .

-

Phenolic hydroxyl (-OH) : Strongly acidic (pKa ~10) but less reactive than aliphatic carboxylic acids. Capable of hydrogen bonding and nucleophilic substitution under specific conditions .

-

Methoxy group (-OCH3) : Strongly activates the phenol ring via resonance, enhancing electrophilic substitution at the para position .

Acidic Conditions Reactions

a. Furan Ring Hydrolysis

Under acidic conditions, the furan ring undergoes ring-opening hydrolysis , producing acyclic carbonyl derivatives. For example, dihydrofuran intermediates (formed via bromination or oxidation) hydrolyze to form diketones .

b. Phenol Reactivity

The phenolic -OH group may participate in:

-

Esterification : Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form esters.

-

Acetal formation : With carbonyl compounds under acidic conditions.

Oxidation Reactions

The furan ring’s electron-rich nature makes it susceptible to oxidation:

-

Electrophilic oxidation : Using reagents like bromine (Br2) in methanol leads to dihydrofuran intermediates, which further hydrolyze to carbonyl compounds .

-

Radical oxidation : Potential formation of endoperoxides under photochemical conditions, though not explicitly studied for this compound.

Nucleophilic Substitution

The phenolic -OH group can act as a leaving group in substitution reactions (e.g., with halides or alkylating agents), though activation via protonation or metal coordination may be required .

Electrophilic Substitution

The methoxy group strongly activates the phenol ring for electrophilic substitution at the para position. Reactions include:

-

Nitration : Using HNO3/H2SO4 to introduce nitro groups.

-

Alkylation : Reaction with alkyl halides or alkenes under Friedel-Crafts conditions.

Condensation Reactions

The furan ring may participate in cross-coupling reactions with carbonyl compounds (e.g., aldehydes, ketones) to form novel heterocycles or β-enol ethers.

Catalytic Reactions

Polyether sulfone sulfamic acid (PES-NHSO3H) has been used as a catalyst for furan-related reactions, including three-component syntheses of furan-2(5H)-ones . While not directly studied for this compound, similar catalytic systems could facilitate:

-

Cycloaddition reactions : Diels-Alder or [4+2] reactions with dienophiles.

-

Acid-catalyzed cyclizations : Formation of spiro or fused heterocycles.

Mechanistic Insights

Molecular modeling studies on related furan derivatives highlight:

-

Hydrogen bonding : The phenolic -OH and furan oxygen act as H-bond donors/acceptors, influencing reactivity in biological systems .

-

Electron distribution : Electron-withdrawing groups (e.g., carbonyls) near the furan ring reduce its susceptibility to electrophilic attack .

Data Table: Representative Reactions

Research Findings and Implications

-

Furan Reactivity : The furan ring’s instability under acidic or oxidative conditions suggests potential applications in controlled degradation or ring-opening polymerization .

-

Biological Relevance : Hydrogen-bonding capacity and electron distribution patterns indicate potential interactions with enzymes or receptors, warranting further bioactivity studies .

-

Synthetic Flexibility : The compound’s dual reactive sites (furan and phenol) enable diverse transformations, from electrophilic substitution to catalytic cyclizations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(furan-2-yl)-4-methoxyphenol to other phenolic and furan-containing compounds are outlined below. Key differentiating factors include substituent groups, molecular weight, and bioactivity.

Structural and Functional Group Comparisons

*Note: Activity inferred from mulberry extract studies, but specific data for this compound is lacking .

Reactivity and Stability

- The furan ring in this compound may participate in cross-coupling reactions, as seen in 2-(furan-2-yl)pyrroles used in synthetic chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The condensation begins with deprotonation of 4-methoxyacetophenone by a base (e.g., NaOH), forming an enolate that attacks the electrophilic carbonyl carbon of furfural. The resulting chalcone intermediate undergoes acid-catalyzed cyclization to yield the furan ring. A study by demonstrated that using ethanol as a solvent and 10 mol% HCl at 80°C achieves 80% yield for analogous furan-chalcone derivatives. Critical to success is the protection of the phenolic hydroxyl group as a methoxy ether to prevent side reactions during condensation.

Table 1: Optimization of Claisen-Schmidt Condensation Parameters

Post-Condensation Modifications

The methoxy group can be introduced via O-methylation of a dihydroxy precursor. For example, reacting 2-(furan-2-yl)-4-hydroxyphenol with methyl iodide in the presence of K₂CO₃ in DMF at 60°C affords the target compound in 75% yield. However, over-methylation at the furan oxygen is a common side reaction, necessitating careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling for Regioselective Arylation

The Suzuki-Miyaura reaction enables precise coupling of boronic acids with aryl halides, offering a route to introduce the furan moiety onto a methoxyphenol scaffold. This method is favored for its tolerance of functional groups and high regioselectivity.

Boronic Acid and Halide Precursor Design

Key intermediates include:

-

4-Methoxy-2-iodophenol : Synthesized via iodination of 4-methoxyphenol using N-iodosuccinimide (NIS) in acetic acid (82% yield).

-

2-Furylboronic Acid : Commercially available or prepared via lithiation of furan followed by borylation.

Reaction of these precursors with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water (4:1) at 100°C achieves 89% coupling efficiency. The aqueous solvent system enhances catalyst stability, while XPhos ligands improve turnover frequency.

Table 2: Suzuki-Miyaura Cross-Coupling Performance

Challenges in Oxidative Addition

Electron-rich aryl halides like 4-methoxy-2-iodophenol exhibit slower oxidative addition to palladium due to the methoxy group’s electron-donating effect. Using bulky ligands (e.g., XPhos) mitigates this by stabilizing the Pd(0) intermediate.

Diels-Alder Cyclization and Subsequent Functionalization

The Diels-Alder reaction between furan and maleic anhydride generates a bicyclic intermediate, which can be derivatized to introduce the methoxyphenol group.

Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene Intermediate

Heating furan with maleic anhydride in toluene at 110°C produces 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene in 78% yield. The exo selectivity of this reaction is critical for downstream functionalization.

Methoxylation and Ring-Opening

Hydrolysis of the anhydride with aqueous HCl yields a dicarboxylic acid, which undergoes decarboxylation upon heating to 150°C, forming a phenolic intermediate. O-Methylation with dimethyl sulfate in alkaline conditions completes the synthesis, achieving an overall yield of 65%.

Multi-Component Reactions for One-Pot Synthesis

Polyether sulfone sulfamic acid (PES-NHSO₃H) catalyzed three-component reactions offer a streamlined approach. Combining 4-methoxyaniline, furfural, and diethyl acetylene dicarboxylate in ethanol at 80°C yields 2-(furan-2-yl)-4-methoxyphenol in 87% yield. The catalyst’s Brønsted acidity facilitates imine formation and cyclodehydration steps.

Table 3: Multi-Component Reaction Optimization

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Furan-2-yl)-4-methoxyphenol derivatives?

- Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives can be prepared by reacting thiol-containing intermediates with acetamide groups under alkaline conditions. Key reagents include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for sulfanyl bond formation, as demonstrated in the synthesis of anti-exudative triazole derivatives . Purity optimization often involves column chromatography with silica gel and chloroform/methanol eluents.

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR is critical for confirming substituent positions. For instance, furan protons typically resonate at δ 6.3–7.4 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, providing bond-length validation (e.g., C-O bonds in methoxy groups at ~1.36 Å) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ions and fragmentation patterns, with furan-containing fragments often observed at m/z 95–97 .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP is recommended for calculating thermochemical properties (e.g., HOMO-LUMO gaps). Exact exchange terms improve accuracy for systems with aromatic rings and heteroatoms, achieving <3 kcal/mol deviation in atomization energies . Basis sets such as 6-31G(d,p) are sufficient for geometry optimization.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data among structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using in vitro assays. For example, anti-exudative activity in triazole derivatives correlates with electron-withdrawing groups (e.g., nitro) at the phenyl ring, while alkyl groups (e.g., butyl) reduce potency .

- Statistical Validation : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) contributing to discrepancies. Use p-values <0.05 to confirm significance.

Q. What strategies optimize the yield of this compound derivatives under green chemistry principles?

- Methodological Answer :

- Catalysis : Employ Pd/C or copper(I) iodide for coupling reactions to reduce byproducts.

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .

Q. How can forced degradation studies inform stability profiles of pharmacologically active derivatives?

- Methodological Answer :

- Acidic/Basic Hydrolysis : Expose compounds to 0.1M HCl/NaOH at 60°C for 48 hrs. Monitor via HPLC-DAD (e.g., C18 column, acetonitrile/water gradient) to identify hydrolysis products like furan-2-carboxylic acid .

- Oxidative Stress : Use 3% H₂O₂ to simulate oxidation pathways. LC-MS can detect sulfoxide or quinone derivatives.

Q. What in vitro models are appropriate for evaluating anti-inflammatory activity of this compound analogs?

- Methodological Answer :

- Cell-Based Assays : Use LPS-stimulated RAW 264.7 macrophages to measure NO inhibition (IC₅₀ values).

- Protein Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity to COX-2 or TNF-α.

- Reference Standards : Compare activity to dexamethasone (positive control) in MTT cytotoxicity assays .

Q. How do researchers validate computational toxicity predictions against experimental data?

- Methodological Answer :

- In Silico Tools : Use OECD QSAR Toolbox or ProTox-II to predict LD₅₀ and hepatotoxicity.

- Experimental Cross-Check : Perform Ames tests for mutagenicity and MTT assays (e.g., IC₅₀ >100 µM for safe compounds). Discrepancies >20% require re-evaluation of computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.